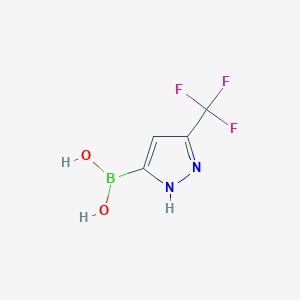

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two other atoms or groups . Boronic acids are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a subject of extensive research. Protodeboronation, a process that involves the removal of a boron group from a molecule, is a key step in many synthetic routes . The protodeboronation of pinacol boronic esters, for example, has been achieved using a radical approach .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The structure can also be confirmed by X-ray diffraction .Chemical Reactions Analysis

Boronic acids and their derivatives can undergo a variety of chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can vary widely. For example, the acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine-substituted molecules .Aplicaciones Científicas De Investigación

- Specific Application : (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid serves as an excellent organoboron reagent in SM coupling reactions. Its stability and ease of preparation make it a valuable tool for constructing complex molecules .

- Example : Fluazifop-butyl, a TFMP derivative, was the first to hit the agrochemical market. Over 20 new TFMP-containing agrochemicals have since been introduced, contributing to crop health and yield .

- Market-Approved Drugs : Five pharmaceuticals and two veterinary products containing the TFMP motif have received market approval. Many more are in clinical trials, highlighting its potential in drug development .

- Relevance : These derivatives are building blocks for medicinal and agrochemical compounds, making our compound essential in drug discovery and crop protection .

- Growing Importance : As applications expand, the development of fluorinated organic chemicals becomes a critical area of research .

- Amberlyst-70 Catalyst : Recent advances include using Amberlyst-70 as a heterogeneous catalyst for synthesizing pyrazole derivatives. This resinous, nontoxic catalyst offers eco-friendly attributes .

Suzuki–Miyaura Coupling

Agrochemicals and Crop Protection

Pharmaceuticals and Drug Development

Synthesis of Pyrazole Derivatives

Fluorinated Organic Chemistry

Innovative Catalysts and Functional Materials

Mecanismo De Acción

Safety and Hazards

Boronic acids and their derivatives can pose various hazards. They can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

The field of boronic acid chemistry continues to evolve, with new reagents being developed and new applications being discovered . Future advances in the field could include the development of new methods for the synthesis of boronic acids and their derivatives, the discovery of new reactions involving boronic acids, and the development of new applications for boronic acids in various areas of chemistry and biology .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWFNXUSWMETAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)

![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)

![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)